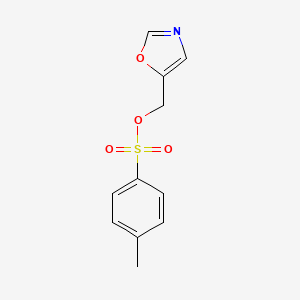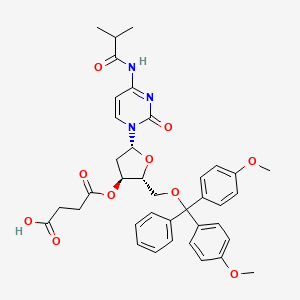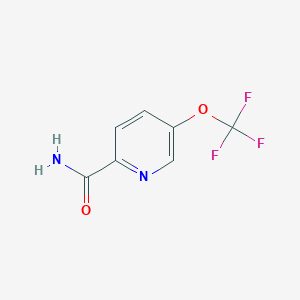
((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol: is a chemical compound with a complex structure that includes multiple hydroxyl and amino groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol typically involves the reaction of ethylenediamine with formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines or alcohols.
科学研究应用
Chemistry: In chemistry, ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a reagent for modifying biomolecules. Its ability to form stable complexes with various biological molecules makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of polymers and resins. Its functional groups allow it to participate in polymerization reactions, leading to the formation of materials with desirable properties.
作用机制
The mechanism by which ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with proteins and enzymes, altering their activity and function. The hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Ethylenediamine: A simpler compound with two amino groups, used as a precursor in the synthesis of ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol.
Triethanolamine: A compound with three hydroxyl groups and one amino group, used in various industrial applications.
Diethanolamine: A compound with two hydroxyl groups and one amino group, similar in structure but with different reactivity and applications.
Uniqueness: this compound is unique due to its combination of multiple hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications in different fields.
属性
分子式 |
C5H14N2O3 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
[2-[bis(hydroxymethyl)amino]ethylamino]methanol |
InChI |
InChI=1S/C5H14N2O3/c8-3-6-1-2-7(4-9)5-10/h6,8-10H,1-5H2 |
InChI 键 |
RRYKFOOPBCFDAC-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CO)CO)NCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)



![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
